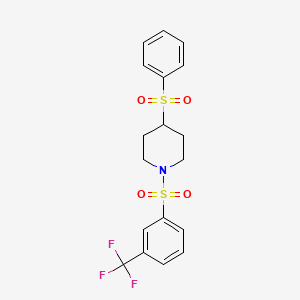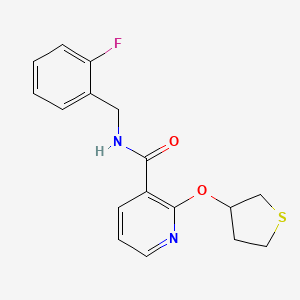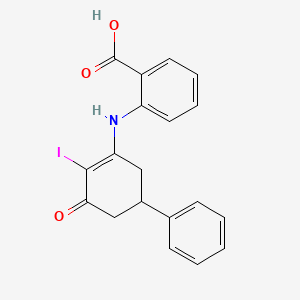![molecular formula C13H10N2O3 B2704620 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 855229-05-9](/img/structure/B2704620.png)
2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a heterocyclic compound that combines the structural features of both furan and benzimidazole rings. This compound is of significant interest due to its potential biological and pharmacological activities. The furan ring is known for its reactivity and presence in various bioactive molecules, while the benzimidazole ring is a core structure in many pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Antioxidant Activity: It has been studied for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Medicine
Anticancer Activity: Research has shown that the compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity: It has been investigated for its ability to reduce inflammation, which could be useful in treating inflammatory diseases.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It can be utilized in the development of new agrochemicals for crop protection.
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities . Therefore, it is plausible that this compound may also affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s physical properties such as its melting point (64-69 °c), boiling point (234℃), and solubility (slightly soluble in chloroform and methanol) suggest that it may have certain bioavailability .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
Safety and Hazards
“[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
The future directions for the research and development of “[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives could involve further exploration of their biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, the development of new synthetic routes and the design of novel derivatives could be potential areas of future research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the condensation of furan-2-carboxylic acid with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. One common method includes:
Condensation Reaction: Furan-2-carboxylic acid reacts with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form 2-(furan-2-yl)-1H-benzimidazole.
Acetylation: The resulting 2-(furan-2-yl)-1H-benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(furan-2-yl)-1H-benzimidazole: Lacks the acetic acid moiety but shares the core structure.
2-(furan-2-yl)-1H-indole: Contains an indole ring instead of a benzimidazole ring.
2-(furan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a benzimidazole ring.
Uniqueness
Structural Features: The presence of both furan and benzimidazole rings in 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid provides a unique combination of reactivity and biological activity.
Biological Activity: The compound exhibits a broader range of biological activities compared to its analogs, making it a versatile candidate for various applications in medicine and industry.
Eigenschaften
IUPAC Name |
2-[2-(furan-2-yl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(17)8-15-10-5-2-1-4-9(10)14-13(15)11-6-3-7-18-11/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVEBIWOASSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)

![N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2704540.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)

![6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2704549.png)

![(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine](/img/structure/B2704551.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B2704553.png)


![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
